molecular formula C25H19F2N3O5 B14995349 2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide

2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide

Cat. No.: B14995349
M. Wt: 479.4 g/mol
InChI Key: GLKARHJTUBAFNS-UHFFFAOYSA-N
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Description

2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide is a complex organic compound that features a benzodioxole moiety, a fluorophenyl group, and an imidazolidinone core

Preparation Methods

The synthesis of 2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:

    Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Introduction of the Fluorophenyl Group: This step involves the use of a fluorinated benzene derivative, which can be introduced via electrophilic aromatic substitution.

    Construction of the Imidazolidinone Core: This can be synthesized by reacting an appropriate amine with a carbonyl compound, followed by cyclization.

    Final Coupling: The final step involves coupling the benzodioxole and fluorophenyl derivatives with the imidazolidinone core under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride, potentially reducing carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl groups, using nucleophiles like amines or thiols.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the imidazolidinone ring and formation of corresponding amides and acids.

Scientific Research Applications

    Medicinal Chemistry: Due to its complex structure, it may serve as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Chemical Biology: The compound can be employed as a probe to study biochemical pathways and mechanisms.

    Industrial Applications: Its unique properties may make it useful in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may interact with hydrophobic pockets, while the fluorophenyl groups can form interactions with aromatic residues. The imidazolidinone core may participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound within the active site of the target.

Comparison with Similar Compounds

Similar compounds include those with benzodioxole, fluorophenyl, and imidazolidinone moieties. Examples include:

  • 3-[1-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-[4-(morpholin-4-ylmethyl)phenyl]propanamide
  • Ethanediamine, N-(1,3-benzodioxol-5-ylmethyl), N,N’-diacetyl

These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of 2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide lies in its specific combination of functional groups, which may confer distinct properties and applications.

Properties

Molecular Formula

C25H19F2N3O5

Molecular Weight

479.4 g/mol

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C25H19F2N3O5/c26-16-2-6-18(7-3-16)28-23(31)12-20-24(32)30(19-8-4-17(27)5-9-19)25(33)29(20)13-15-1-10-21-22(11-15)35-14-34-21/h1-11,20H,12-14H2,(H,28,31)

InChI Key

GLKARHJTUBAFNS-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(C(=O)N(C3=O)C4=CC=C(C=C4)F)CC(=O)NC5=CC=C(C=C5)F

Origin of Product

United States

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